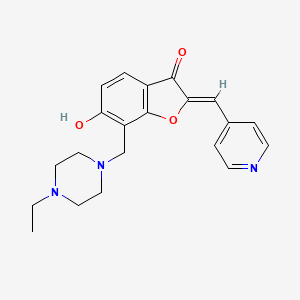

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-23-9-11-24(12-10-23)14-17-18(25)4-3-16-20(26)19(27-21(16)17)13-15-5-7-22-8-6-15/h3-8,13,25H,2,9-12,14H2,1H3/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJLNOOZHIYFJQ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, a hydroxyl group, and a piperazine moiety. Its molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.

Research indicates that compounds similar to (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one may act as inhibitors of key kinases involved in cellular signaling pathways. Specifically, studies have shown that modifications in the structural components of related compounds can enhance their inhibitory potency against kinases such as TAK1 and MAP4K2. These kinases play crucial roles in inflammation and cancer pathways, making them attractive targets for therapeutic intervention .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with tumor growth .

Table 1: Biological Activity of Related Compounds

| Compound Name | Target Kinases | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 1 | TAK1 | 0.5 | Inhibition of cell proliferation |

| Compound 2 | MAP4K2 | 0.3 | Induction of apoptosis |

| Compound 3 | Abl | 0.7 | Anti-inflammatory effects |

Neuroprotective Effects

Another area of investigation is the neuroprotective activity of similar compounds. Research has indicated that derivatives can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases . The presence of the piperazine group is believed to enhance blood-brain barrier permeability, facilitating central nervous system targeting.

Study 1: Inhibition of TAK1 in Cancer Models

A study conducted on a series of benzofuran derivatives demonstrated that modifications at the piperazine position significantly enhanced their inhibitory effects on TAK1. The study found that compound (Z)-7 exhibited an IC50 value of 0.5 µM against TAK1, leading to reduced tumor growth in xenograft models .

Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, a related compound was shown to reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of inflammatory cytokines and the preservation of mitochondrial function .

Q & A

Q. What are the common synthetic routes for preparing (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 6-hydroxybenzofuran-3(2H)-one with pyridine-4-carbaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the benzylidene core .

- Step 2 : Functionalization via Mannich reaction or alkylation to introduce the 4-ethylpiperazinylmethyl group. Amine-containing reagents (e.g., dipropylamine or azepane derivatives) are used, often requiring controlled pH and temperature .

- Step 3 : Purification via column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NOESY NMR .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for Z/E isomer distinction) .

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular packing (critical for validating computational models) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

- FT-IR : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. What functional groups in this compound influence its chemical reactivity and biological interactions?

- Hydroxyl Group : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- 4-Ethylpiperazinylmethyl Group : Modulates lipophilicity and enables protonation at physiological pH, affecting membrane permeability .

- Benzylidene Moiety : Acts as a Michael acceptor in nucleophilic addition reactions, relevant to covalent binding with thiol groups in proteins .

Q. What biological activities have been reported for structurally analogous benzofuran-3(2H)-one derivatives?

- Antimicrobial Activity : Analogues with substituted benzylidene groups show MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Anticancer Potential : Pyridine-containing derivatives inhibit topoisomerase II (IC₅₀ ~5 µM) and induce apoptosis in MCF-7 cells .

- Enzyme Inhibition : Aurone hybrids demonstrate α-glucosidase inhibition (Ki ~0.8 µM), suggesting antidiabetic applications .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the Z-isomer?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state .

- Catalyst Screening : Base catalysts like piperidine or L-proline-based deep eutectic solvents improve regioselectivity (yield increase by 15–20%) .

- Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 18 min for analogous aurones) while maintaining >90% Z-selectivity .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Q. What computational approaches are suitable for studying this compound’s electronic structure and binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like EGFR or CYP450 enzymes (e.g., binding energy ≤ -8.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100 ns trajectories with GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide derivative design .

Q. How can researchers investigate the compound’s interaction with enzymatic targets?

- Fluorescence Quenching : Monitor tryptophan residue quenching in enzymes (e.g., lysozyme) to determine binding constants (Kb ~10⁴ M⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-enzyme binding .

- Enzyme Inhibition Assays : Measure IC₅₀ using spectrophotometric methods (e.g., pNPG for α-glucosidase) .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- pH-Dependent Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., t₁/₂ > 24 h at pH 7.4) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~250°C) to assess thermal stability .

- Light Exposure Tests : UV-vis spectroscopy to detect photoisomerization or degradation (λmax shifts >10 nm indicate instability) .

Q. How can researchers design derivatives to enhance bioactivity or reduce toxicity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the benzylidene ring to improve electrophilicity and target engagement .

- Prodrug Strategies : Conjugate with PEG or amino acids to enhance solubility and reduce off-target effects .

- Metabolic Profiling : Use hepatic microsomes to identify major metabolites and guide structural adjustments (e.g., blocking CYP3A4 oxidation sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.